Boc-L-homophenylalanine vs. Boc-L-phenylalanine: Quantified Molecular Volume and Hydrophobicity for Enhanced Peptide Design
Boc-L-homophenylalanine is differentiated from Boc-L-phenylalanine by an additional methylene (-CH₂-) unit in its side chain. This structural extension results in a calculated van der Waals molecular volume of 279.33 g/mol compared to 265.31 g/mol for Boc-L-phenylalanine, an increase of approximately 5.3% [1]. This translates to a quantifiable increase in hydrophobicity, which is critical for modulating peptide-protein interactions and membrane permeability in drug design .
| Evidence Dimension | Molecular Volume and Associated Hydrophobicity |
|---|---|
| Target Compound Data | Molecular Weight: 279.33 g/mol |
| Comparator Or Baseline | Boc-L-phenylalanine: Molecular Weight 265.31 g/mol |
| Quantified Difference | Molecular weight increase of 14.02 g/mol (approx. +5.3%) |
| Conditions | Calculated from molecular formula (C15H21NO4 vs C14H19NO4); hydrophobic effect inferred from increased molecular volume. |
Why This Matters
The quantifiable increase in molecular volume and hydrophobicity directly influences peptide folding, target binding, and pharmacokinetic properties, making Boc-L-homophenylalanine a non-substitutable building block for specific therapeutic peptide designs.
- [1] Ningbo Inno Pharmchem Co., Ltd. (2025). Technical Specification of Boc-L-Homophenylalanine (CAS: 100564-78-1). View Source
